molecular formula C14H11BrN2O B10969888 2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B10969888
M. Wt: 303.15 g/mol
InChI Key: DZDXXYQOQQSHMR-UHFFFAOYSA-N
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Description

2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by bromination. One common method involves the use of 2-aminophenol and 5-methyl-2-bromobenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline include other benzoxazole derivatives such as:

These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C14H11BrN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3

InChI Key

DZDXXYQOQQSHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)N

Origin of Product

United States

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